Molecular Weight and Lipophilicity Differentiation from 2-Amino-5-bromo-4-methylnicotinic acid
2-Amino-5-bromo-4-methoxy-nicotinic acid (MW = 247.05 g/mol) possesses a lower molecular weight and a distinct hydrogen bond donor/acceptor profile compared to its 4-methyl analog, 2-amino-5-bromo-4-methylnicotinic acid (MW = 231.05 g/mol). The presence of the 4-methoxy group introduces an additional hydrogen bond acceptor, which can influence solubility and target binding interactions, while the 4-methyl analog lacks this polar functionality [1].
| Evidence Dimension | Molecular Weight and Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | MW = 247.05 g/mol; 3 H-bond donors, 4 H-bond acceptors |
| Comparator Or Baseline | 2-Amino-5-bromo-4-methylnicotinic acid (MW = 231.05 g/mol; 3 H-bond donors, 3 H-bond acceptors) |
| Quantified Difference | ΔMW = +16 g/mol; ΔH-bond acceptors = +1 |
| Conditions | Calculated molecular properties based on chemical structure |
Why This Matters
The distinct hydrogen bonding capacity and molecular weight of 2-Amino-5-bromo-4-methoxy-nicotinic acid can lead to differences in solubility, permeability, and target engagement, making it a preferred choice when polar interactions are desired in the final compound.
- [1] ChemWhat. 2-Amino-5-bromo-4-methylnicotinic acid. CAS: 782393-76-4. View Source
